2-Bromo-5-fluoro-3-methoxy-phenol
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Overview
Description
2-Bromo-5-fluoro-3-methoxy-phenol is an aromatic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methoxy-phenol typically involves multiple steps:
Starting Material: The synthesis begins with o-methoxyphenol.
Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.
Bromination: Bromination is carried out using bromine under the catalysis of iron powder.
Deacetylation: The final step involves deacetylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methoxy-phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Bromo-5-fluoro-3-methoxy-phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methoxy-phenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
3-Bromo-5-fluoro-2-methoxyphenol: A positional isomer with the methoxy group at a different position on the benzene ring.
Uniqueness
2-Bromo-5-fluoro-3-methoxy-phenol is unique due to the specific arrangement of its substituents, which can confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H6BrFO2 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3,10H,1H3 |
InChI Key |
NYMLUUSOLNXNOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)O)F |
Origin of Product |
United States |
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